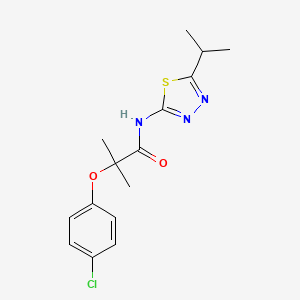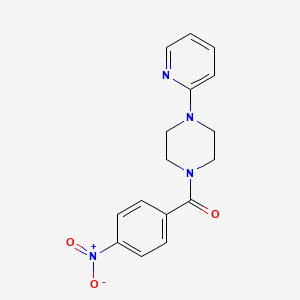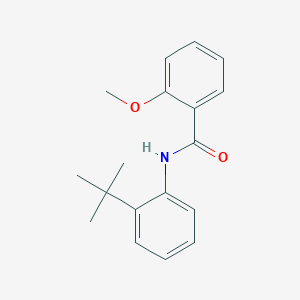![molecular formula C18H19NO3S B5877578 ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, also known as EPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuropharmacology. In cancer research, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been used as a lead compound for the development of new drugs targeting various diseases. In neuropharmacology, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
Mécanisme D'action
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate exerts its effects through various mechanisms, including the inhibition of protein synthesis, the induction of apoptosis, and the inhibition of angiogenesis. ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit cancer cell growth and proliferation. However, ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, including the development of new drugs based on ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, the investigation of its potential as a neuroprotective agent, and the exploration of its mechanisms of action. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
Ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ethyl 3-mercaptopropionate. The final step involves the reaction of the resulting ester with phenylalanine methyl ester hydrochloride to yield ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate.
Propriétés
IUPAC Name |
ethyl 4-(3-phenylsulfanylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)14-8-10-15(11-9-14)19-17(20)12-13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNMIAFQVQPYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-(phenylsulfanyl)propanoyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)

![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)



![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)